molecular formula C11H13ClO3S B2545761 4-Cyclopentyloxy-benzenesulfonyl chloride CAS No. 914203-23-9

4-Cyclopentyloxy-benzenesulfonyl chloride

Cat. No.: B2545761
CAS No.: 914203-23-9
M. Wt: 260.73
InChI Key: JXLFMLDWSZWHCB-UHFFFAOYSA-N
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Description

4-Cyclopentyloxy-benzenesulfonyl chloride is an organic compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclopentyloxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

4-Cyclopentyloxy-benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with cyclopentanol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents can facilitate the conversion of benzenesulfonic acid derivatives to the corresponding sulfonyl chlorides .

Chemical Reactions Analysis

4-Cyclopentyloxy-benzenesulfonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-cyclopentyloxy-benzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

4-Cyclopentyloxy-benzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of this compound lies in its cyclopentyloxy group, which can influence the steric and electronic properties of the compound, affecting its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

4-cyclopentyloxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLFMLDWSZWHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914203-23-9
Record name 4-(cyclopentyloxy)benzene-1-sulfonyl chloride
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